molecular formula C10H15N3O2S B1359965 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1218739-03-7

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1359965
CAS No.: 1218739-03-7
M. Wt: 241.31 g/mol
InChI Key: PIMSTSHCQXFPGE-UHFFFAOYSA-N
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Description

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that features both pyrazole and thiazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with a thiazolidine derivative under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction temperature and time are optimized to achieve the highest yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiazolidine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiazolidine rings.

Scientific Research Applications

Chemical Properties and Structure

The compound has a unique structure that allows for various modifications and derivatives, enhancing its potential as a pharmacological agent. Its molecular formula is C10H14N2O2SC_{10}H_{14}N_2O_2S, and it features a thiazolidine ring fused with a pyrazole moiety, contributing to its biological activity.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Antidiabetic Properties : Thiazolidinone derivatives are known for their role as insulin sensitizers. Research indicates that compounds with similar structures can activate peroxisome proliferator-activated receptors (PPARs), which are critical in glucose metabolism and lipid regulation .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties. Studies show that modifications to the thiazolidine structure can enhance its ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases .
  • Antimicrobial Effects : There is evidence suggesting that thiazolidine derivatives possess antimicrobial properties against various pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents .

Antidiabetic Activity

A study published in 2021 demonstrated that thiazolidinone derivatives could effectively lower blood glucose levels in diabetic models. The compound's ability to enhance insulin sensitivity was attributed to its interaction with PPARγ receptors, similar to established drugs like Pioglitazone .

Antioxidant Studies

Research conducted on various thiazolidinone derivatives indicated that specific substitutions at the 4-position of the thiazolidine ring enhanced antioxidant activity significantly. For instance, compounds with a cyclohexyl group showed improved efficacy in lipid peroxidation assays compared to their unsubstituted counterparts .

Antimicrobial Research

In a comparative study of several thiazolidinone derivatives, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes, which suggests potential for developing new antimicrobial therapies .

Potential Therapeutic Applications

Given its diverse biological activities, 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid could be explored further for:

  • Drug Development : Its structural versatility allows for the design of novel drugs targeting metabolic disorders and infections.
  • Combination Therapies : The compound may be used in conjunction with other therapeutic agents to enhance efficacy and reduce side effects in treatments for diabetes and infections.

Mechanism of Action

The mechanism of action of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiazolidine derivatives, such as:

  • 1,3,5-trimethyl-1H-pyrazole
  • Thiazolidine-4-carboxylic acid
  • 2-(1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Uniqueness

What sets 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid apart is its unique combination of pyrazole and thiazolidine rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with diverse biological targets, making it a versatile compound in scientific research.

Biological Activity

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its potential biological activities. It belongs to the thiazolidine family, which has been explored for various pharmacological effects including antibacterial, antiviral, and anticancer properties. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms of action and potential applications.

  • Molecular Formula : C10H15N3O2S
  • Molecular Weight : 241.31 g/mol
  • CAS Number : 1218739-03-7

The biological activity of this compound is attributed to several mechanisms:

  • Antiviral Activity : Research indicates that thiazolidine derivatives can inhibit viral replication. For example, compounds with similar structures have shown effectiveness against HIV and HCV by targeting viral enzymes such as reverse transcriptase and NS5B polymerase .
  • Antibacterial Effects : The compound exhibits antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values have been reported in the range of 625 µg/ml to >5000 µg/ml for related thiazolidine derivatives .
  • Cytotoxicity : Studies have demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells through the modulation of cell signaling pathways involved in cell survival and proliferation .

Biological Evaluation

A comprehensive evaluation of the biological activity of this compound includes various assays:

Assay Type Description Findings
Antiviral ActivityTested against HIV and HCV using IC50 valuesIC50 values indicate significant antiviral potential .
Antibacterial ActivityEvaluated against multiple bacterial strainsEffective against MRSA with MIC values ranging from 625 µg/ml to >5000 µg/ml .
Cytotoxicity AssaysAssessed on cancer cell linesInduces apoptosis in specific cancer types .

Case Studies

Several studies highlight the biological relevance of thiazolidine derivatives:

  • Anti-HIV Activity : A study synthesized various thiazolidine derivatives and evaluated their anti-HIV activity. Compounds with structural similarities to this compound exhibited promising results with IC50 values below 150 µM .
  • Antibacterial Evaluation : In vitro studies showed that thiazolidine derivatives significantly inhibited the growth of resistant bacterial strains, suggesting their potential as novel antibacterial agents .
  • Cytotoxic Studies : Research indicated that certain derivatives could effectively induce cell death in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

Properties

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-5-8(6(2)13(3)12-5)9-11-7(4-16-9)10(14)15/h7,9,11H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMSTSHCQXFPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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